1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-
Description
1H-Pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles, are fused heterocyclic compounds with a bicyclic structure combining pyrrole and pyridine rings. The compound 6-bromo-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine features a bromine atom at position 6, a methyl group at position 2, and a methylthio (-SMe) group at position 3. These substituents influence its electronic properties, solubility, and biological interactions. Pyrrolo[2,3-b]pyridines are pharmacologically significant, with reported activities including kinase inhibition, anticancer effects, and antimicrobial properties .
Properties
Molecular Formula |
C9H9BrN2S |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
6-bromo-2-methyl-3-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9BrN2S/c1-5-8(13-2)6-3-4-7(10)12-9(6)11-5/h3-4H,1-2H3,(H,11,12) |
InChI Key |
CJPLAXIFTGMPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)N=C(C=C2)Br)SC |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Methyl-3-(Methylthio)-1H-pyrrolo[2,3-b]pyridine
Reagents :
- Bromine (Br₂) in chloroform at 0–25°C
- N-Bromosuccinimide (NBS) with triethylamine in dichloromethane
Procedure :
- Dissolve 2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous CHCl₃.
- Add Br₂ (1.2 equiv) dropwise at 0°C.
- Stir for 1–2 h, then quench with Na₂S₂O₃.
- Isolate product via column chromatography (hexane/EtOAC 3:1).
Sequential Methylation and Thiolation
Methylation :
- Methyl iodide (CH₃I) with NaH in DMF at 0°C
Thiolation : - Sodium methanethiolate (NaSMe) in DMSO at 80°C
Procedure :
- Protect NH of pyrrolo[2,3-b]pyridine with tosyl chloride.
- Treat with CH₃I (2.0 equiv) and NaH (1.5 equiv) in DMF for 4 h.
- Deprotect with NaOH/MeOH.
- React with NaSMe (1.5 equiv) in DMSO at 80°C for 6 h.
Yield : 58% (methylation), 72% (thiolation)
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination for Thiolation
Reagents :
- 3-Bromo-6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
- Methylthiol , Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene
Procedure :
- Combine bromide (1.0 equiv), methylthiol (2.0 equiv), Pd catalyst (3 mol%).
- Heat at 110°C for 24 h.
- Filter through Celite and concentrate.
Cyclocondensation of Substituted Precursors
Ring Closure via Knorr-Type Reaction
Reagents :
Procedure :
- Heat 2-amino-3-cyano-4-methylthiophene (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in AcOH/HCl.
- Reflux for 8 h to form pyrrolo[2,3-b]pyridine core.
- Brominate with POBr₃ in DMF.
Yield : 44% (core formation), 60% (bromination)
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Stepwise Functionalization | High regioselectivity | Multiple protection/deprotection steps | 58–75% |
| Palladium Cross-Coupling | Modular for diverse substituents | Requires expensive catalysts | 65–82% |
| Cyclocondensation | Single-pot core formation | Low overall yield due to step complexity | 44–60% |
Critical Reaction Optimization Insights
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Pharmacological Properties
1H-Pyrrolo[2,3-b]pyridine derivatives exhibit a range of pharmacological activities, making them valuable in drug discovery. Key activities include:
- Anticonvulsant Activity : These compounds have been shown to possess anticonvulsant properties, which are crucial for developing treatments for epilepsy and other seizure disorders .
- Anticancer Activity : Research indicates that certain derivatives demonstrate significant anticancer effects against various cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Analgesic and Anti-inflammatory Effects : Some studies suggest that these compounds can alleviate pain and reduce inflammation, making them candidates for pain management therapies .
- Anti-MDR (Multidrug Resistance) : The ability to combat multidrug resistance in cancer cells is a crucial feature for enhancing the efficacy of existing chemotherapeutics .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 1H-pyrrolo[2,3-b]pyridine derivatives is essential for optimizing their pharmacological profiles. Modifications at various positions on the pyrrolo ring can significantly influence biological activity. For example:
- Substituents such as halogens or alkyl groups can enhance potency against specific targets.
- The presence of electron-withdrawing or electron-donating groups can modify the compound's interaction with biological receptors .
Synthetic Pathways
The synthesis of 6-bromo-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine involves various methods, including:
- Cross-Coupling Reactions : These reactions allow for the introduction of different substituents at specific positions on the pyrrolo ring, facilitating the development of novel derivatives with enhanced biological activities.
- Microwave-Assisted Synthesis : This technique has been employed to accelerate reactions and improve yields when synthesizing pyrrolo derivatives .
Case Studies
Several studies have reported on the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives:
- In one study, a series of new derivatives were synthesized and tested for their antimicrobial and anticancer activities. The results indicated that certain compounds exhibited strong inhibition against bacterial strains and cancer cell lines with minimal cytotoxicity to normal cells .
| Compound | Activity Type | MIC Value (µmol/L) |
|---|---|---|
| 7a | Antimicrobial | 4 |
| 7b | Anticancer | IC50 = 12 |
| 7c | Analgesic | Effective |
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to apoptosis and reduced migration of cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
A. 5-Aryl-3-N-Acylaminopyrrolo[2,3-b]pyridines (e.g., 8a in )
- Structure : These derivatives replace the bromine at position 6 with aryl groups (e.g., phenyl) and introduce a nicotinamide group at position 3.
- Synthesis : Prepared via Suzuki coupling and subsequent N-acylation, contrasting with the methylthio group in the target compound, which likely requires thiolation or nucleophilic substitution .
B. 3-(Pyrazolyl)-1H-Pyrrolo[2,3-b]pyridines ()
- Structure : Substituted with pyrazolyl groups at position 3 instead of methylthio.
- Function : Pyrazolyl groups introduce additional hydrogen-bonding sites, making these compounds potent protein kinase inhibitors. The methylthio group in the target compound may reduce polarity, favoring membrane permeability .
C. 6-Bromo-3-Methyl-1H-Imidazo[4,5-b]pyridin-2(3H)-one ()
- Core Structure : Replaces the pyrrolo[2,3-b]pyridine core with imidazo[4,5-b]pyridine, introducing an additional nitrogen atom.
- Properties : The imidazolone ring increases planarity and hydrogen-bonding capacity (e.g., dimer formation via N-H···O interactions), which may enhance crystallinity compared to the methylthio-substituted pyrrolo analog .
Physicochemical and Pharmacokinetic Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
Key Observations :
- Electron-Withdrawing Groups: Bromine at position 6 in the target compound increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki) compared to non-halogenated analogs .
- Methylthio vs.
- Core Flexibility : Pyrrolo[2,3-b]pyridine derivatives generally exhibit better metabolic stability than indoles due to reduced susceptibility to oxidative degradation .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, specifically the compound 6-bromo-2-methyl-3-(methylthio)-, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H8BrN
- Molecular Weight : 198.06 g/mol
- CAS Number : 143468-13-7
The compound features a pyrrolo[2,3-b]pyridine core with a bromine substitution at the 6-position and a methylthio group at the 3-position. This unique structure contributes to its diverse biological activities.
Anticancer Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have shown promising anticancer properties. Research indicates that compounds within this class can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 6-Bromo-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine | Ovarian | 12.5 | |
| 6-Bromo-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine | Breast | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The inhibition of FGFRs is one significant mechanism through which it exerts its anticancer effects. Additionally, it may interfere with various signaling pathways involved in cell proliferation and survival.
Case Study 1: Anticancer Efficacy
In a controlled study involving human ovarian cancer cell lines, treatment with 6-bromo-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Evaluation
A series of tests conducted on different bacterial strains revealed that this compound effectively inhibited the growth of both gram-positive and gram-negative bacteria. The findings suggest that modifications in the chemical structure could enhance its antimicrobial efficacy.
Q & A
Q. Regioselectivity control :
- Use directing groups (e.g., nitro or boronic acids) to steer reactions to specific positions (, Scheme 2).
- Optimize reaction temperature and solvent polarity (e.g., DMF for Pd-catalyzed couplings in ).
Reference : Synthesis protocols in , and 9.
How should researchers characterize this compound spectroscopically, and what key NMR signals are diagnostic?
Basic
Methodology :
- H NMR : Focus on aromatic protons (δ 7.2–8.4 ppm) and NH signals (δ ~12.4 ppm, broad).
- C NMR : Look for carbons adjacent to bromine (~95–105 ppm) and methylthio groups (~15–20 ppm).
- HRMS : Confirm molecular ion [M+H] with <5 ppm error.
Advanced : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolopyridine core.
Reference : Spectral data in and .
How can computational methods streamline the design of derivatives with improved biological activity?
Q. Advanced
Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways ().
SAR modeling : Combine docking studies with substituent electronic parameters (e.g., Hammett σ values) to correlate functional groups (methylthio, bromo) with activity.
Optimization loop : Integrate experimental data (e.g., IC) into machine learning models to prioritize derivatives.
Example : ICReDD’s workflow () reduces trial-and-error by 40–60% via computational-experimental feedback.
How to troubleshoot low yields in the methylthio introduction step?
Advanced
Common issues and solutions :
- Moisture sensitivity : Use anhydrous solvents (THF, DMF) and Schlenk-line techniques ().
- Competitive side reactions : Add ligands (e.g., PPh) to stabilize intermediates in Cu- or Pd-catalyzed thiolation.
- Purification challenges : Optimize silica gel chromatography gradients (heptane:EtOAc in ) or switch to reverse-phase HPLC.
Q. Advanced
Meta-analysis : Compare assay conditions (e.g., kinase inhibition in vs. antitumor activity in ).
Probe solvent effects : Test solubility in DMSO/water mixtures; aggregation can cause false negatives.
Validate targets : Use CRISPR knockouts or isoform-specific inhibitors to confirm on-/off-target effects.
Case study : Compound 19a () showed variance in IC due to buffer pH affecting protonation states.
How to optimize purification for moisture-sensitive intermediates?
Q. Basic
- Flash chromatography : Use silica gel deactivated with 5% triethylamine ().
- Recrystallization : For hygroscopic solids, employ toluene/hexane mixtures.
- Storage : Store intermediates under argon at -20°C.
Reference : (compound 22, 75% yield after crystallization).
What are the implications of the methylthio group’s electronic effects on reactivity?
Q. Advanced
- Electron-withdrawing : The S-methyl group reduces electron density at C-3, directing electrophilic substitutions to C-5 ().
- Steric hindrance : Methylthio may block bulky reagents, favoring smaller nucleophiles (e.g., F in ).
- Oxidation sensitivity : Monitor for sulfoxide/sulfone byproducts via LC-MS during long-term storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
